4-Tridecanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tridecanone can be synthesized through various methods. One common approach involves the reaction of tridecanoyl chloride with phenol in the presence of a catalyst such as aluminium chloride. This reaction typically occurs in a solvent like benzene and requires heating on a water bath for about 2 hours . Another method involves the condensation of dodecylmagnesium bromide with m-methoxybenzamide in ethyl ether under a hydrogen atmosphere at 60°C for 48 hours .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of long-chain hydrocarbons or alcohols. For instance, the oxidation of tridecanol using chromium trioxide in acetic acid at room temperature for 24 hours is a common method . This process can be scaled up for industrial applications, ensuring a consistent and high-yield production of the compound.
Chemical Reactions Analysis
4-Tridecanone undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions typically result in the formation of carboxylic acids.
Reduction: Reduction of this compound can be carried out using reducing agents such as lithium aluminium hydride or sodium borohydride. This reaction converts the ketone into the corresponding alcohol, tridecanol.
Substitution: Substitution reactions involving this compound often occur at the alpha position relative to the carbonyl group. Common reagents for these reactions include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions include tridecanoic acid (from oxidation), tridecanol (from reduction), and various substituted derivatives (from substitution reactions).
Scientific Research Applications
4-Tridecanone has a wide range of applications in scientific research:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its antimicrobial and insecticidal properties, making it a candidate for use in pest control and antimicrobial formulations.
Medicine: Although not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in various medical applications.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances and flavors. Its long aliphatic chain imparts unique olfactory properties, making it a valuable ingredient in the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Tridecanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role in organic synthesis and its bioactivity.
In biological systems, this compound may exert its effects by disrupting cellular membranes or interfering with enzyme activity. Its long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
4-Tridecanone can be compared with other similar aliphatic ketones, such as:
2-Tridecanone: Similar in structure but with the ketone group at the second position. It has different reactivity and applications.
4-Undecanone: A shorter chain ketone with similar properties but lower molecular weight.
2-Nonanone: Another aliphatic ketone with a shorter chain and different physical and chemical properties.
Uniqueness: What sets this compound apart is its specific chain length and the position of the ketone group, which confer unique physical properties and reactivity. Its relatively high molecular weight and long aliphatic chain make it particularly useful in applications requiring specific hydrophobic characteristics.
Properties
IUPAC Name |
tridecan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSRUPAFLPWLNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180854 | |
Record name | Tridecan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid or melt; mp = 18-19 deg C; [Alfa Aesar MSDS] | |
Record name | 4-Tridecanone | |
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URL | https://haz-map.com/Agents/11231 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
26215-90-7 | |
Record name | 4-Tridecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26215-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tridecan-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026215907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Tridecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Tridecan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridecan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Tridecanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q63W356HC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of 4-Tridecanone according to the provided research?
A1: The provided research highlights Houttuynia cordata Thunb., also known as heartleaf, as a significant source of this compound. Specifically, this compound is a major constituent of the essential oils extracted from various parts of the plant, including leaves, stems, and flowers. [, ]
Q2: Are there variations in this compound content within different parts of Houttuynia cordata and across harvest seasons?
A2: Yes, research indicates that the concentration of this compound can vary. For instance, while it's a major component in leaves, stems, and flowers, it's less prominent in the rhizomes and roots of Houttuynia cordata. [] Additionally, studies have observed differences in this compound levels in Houttuynia cordata depending on the harvest season. []
Q3: How does the processing of Houttuynia cordata affect this compound content?
A3: Studies have compared essential oils from fresh Houttuynia cordata (FHC) and its dried form used for traditional medicine (DHC). Interestingly, FHC essential oils exhibit a higher concentration of this compound compared to DHC oils. [] This difference highlights the potential impact of processing techniques on the chemical composition of Houttuynia cordata and its essential oil constituents.
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